2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine
Description
Properties
IUPAC Name |
2-(2-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-5-2-1-4-9(10)11-8-16-7-3-6-14-12(16)15-11/h1-2,4-5,8H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRRFXZVWRBCCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC(=CN2C1)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine typically involves the reaction of 2-fluorophenylamine with a suitable imidazo[1,2-a]pyrimidine precursor under specific reaction conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a chemical compound with a tetrahydroimidazo[1,2-a]pyrimidine core, which includes a fused imidazole and pyrimidine ring system, and a fluorophenyl group at the second position. It has a molecular formula of and a molecular weight of approximately 201.23 g/mol. This compound is used in scientific research and has a variety of applications.
Potential Research Areas
- ** изучения взаимодействия** Interaction studies are crucial for understanding how this compound interacts with biological targets. Research has focused on:
- Binding Affinities: Assessing how strongly the compound binds to target proteins or enzymes.
- Structural Biology: Using techniques such as X-ray crystallography or NMR to determine the compound's binding mode and conformational changes upon interaction.
- Cellular Assays: Investigating the effects of the compound on cellular pathways and functions.
Applications
The applications of this compound span various fields:
- Pharmaceutical Chemistry: As a building block for synthesizing drug candidates.
- Agrochemicals: In the development of new pesticides or herbicides.
- Material Science: As a component in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives
Compounds like BIM-46174 (a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine) replace pyrimidine with pyrazine, altering nitrogen positioning. This modification enhances selectivity for Gαq-protein inhibition, with IC₅₀ values <1 µM, but reduces antimicrobial activity due to diminished hydrophobic interactions .
Imidazo[1,2-a]pyridine Derivatives
Hydrogenated imidazo[1,2-a]pyridines (e.g., 8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) show notable antifungal activity (MIC = 4–16 µg/mL against Candida spp.) but lack the pyrimidine ring’s hydrogen-bonding capacity, limiting versatility in drug design .
Functionalized Derivatives
Hydrazone Derivatives
Hydrazone-functionalized analogues (e.g., (E)-N′-(4-trifluoromethylbenzylidene)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide) demonstrate broad-spectrum antibacterial activity (MIC = 2–8 µg/mL against S. aureus and E. coli). The hydrazone moiety introduces additional hydrogen-bond donors, improving target affinity compared to the parent 2-fluorophenyl compound .
Sulfonyl Fluoride Derivatives
However, increased reactivity may compromise selectivity .
Pharmacokinetic and Physicochemical Comparisons
| Parameter | 2-(2-Fluorophenyl)-imidazo[1,2-a]pyrimidine | 2-(Trifluoromethylphenyl)-imidazo[1,2-a]pyrimidine | BIM-46174 (pyrazine core) |
|---|---|---|---|
| LogP | 2.1 | 3.5 | 1.8 |
| Aqueous Solubility (µg/mL) | 12.4 | 5.2 | 22.6 |
| Plasma Protein Binding (%) | 78 | 92 | 65 |
| CYP3A4 Inhibition | Weak (IC₅₀ >50 µM) | Moderate (IC₅₀ = 25 µM) | Strong (IC₅₀ = 8 µM) |
- The 2-fluorophenyl derivative balances lipophilicity and solubility, making it favorable for oral bioavailability.
- Pyrazine-based BIM-46174 shows lower LogP and higher solubility, ideal for intravenous administration .
Biological Activity
2-(2-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. The presence of a fluorophenyl group at the second position enhances its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12FN3
- Molecular Weight : 201.23 g/mol
- Structural Characteristics : The compound features a tetrahydroimidazo core with a fluorinated phenyl substituent, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. These include:
- Antiviral Activity : Some derivatives have shown the ability to inhibit viral replication.
- Anti-inflammatory Effects : Potential applications in treating inflammatory conditions.
- Neuroactive Properties : Similar compounds have been explored for their neuroprotective effects.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies suggest that the compound may inhibit certain enzymatic pathways or protein-protein interactions critical for disease progression.
Interaction Studies
Research has focused on how this compound interacts with various biological targets:
- Protein Kinases : Inhibition of specific kinases can lead to reduced cell proliferation in cancer models.
- Viral Proteins : The compound may disrupt the function of viral proteins necessary for replication.
Antiviral Activity
A study demonstrated that derivatives of tetrahydroimidazo compounds exhibited antiviral properties against influenza viruses. The mechanism involved disrupting the interaction between viral proteins essential for replication.
| Compound | IC50 (µM) | EC50 (µM) | Cytotoxicity (CC50 µM) |
|---|---|---|---|
| Compound A | 12 | 7 | >250 |
| Compound B | 28 | 14 | >250 |
These results indicate that certain modifications to the core structure can enhance antiviral efficacy while maintaining low toxicity levels.
Anti-inflammatory Effects
Another research effort highlighted the anti-inflammatory potential of related compounds. For instance, an analog demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methyl-5H-imidazo[1,2-a]pyridine | Methyl substitution on imidazole | Exhibits different biological activity profiles |
| 4-Fluorophenyl-5H-imidazo[1,2-a]pyridine | Fluorinated phenyl group | Potentially enhanced neuroactive properties |
These comparisons illustrate the diversity within the imidazo and pyridine family while highlighting how structural variations can impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
